molecular formula C6H12ClNO2S B2438157 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride CAS No. 2101562-66-5

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride

Cat. No.: B2438157
CAS No.: 2101562-66-5
M. Wt: 197.68
InChI Key: YAWXCEJCYBWYKO-UHFFFAOYSA-N
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Description

“3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride” is a chemical compound with the molecular formula C6H11NO2S . It is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, has been a subject of research. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a bicyclic scaffold, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. For instance, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 165.69 . It is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry Building Blocks

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride and its analogs are significant as building blocks in medicinal chemistry. These compounds have found applications in clinical trials and display diverse biological profiles (Walker & Rogier, 2013).

Natural Products and Organic Synthesis

These heterocyclic scaffolds are central to several biologically active natural products. Their abundance in nature and versatile reactivity make them useful in modern organic synthesis, especially in creating complex natural structures (Flores & Díez, 2014).

Structural and Conformational Studies

The structural and conformational aspects of derivatives of 3-Thia-8-azabicyclo[3.2.1]octane have been extensively studied. These studies provide insights into the molecular arrangement and interactions within these compounds, which is crucial for understanding their behavior in different environments (Diez et al., 1991).

Intramolecular Cyclisations

Research has explored the cyclisation reactions of derivatives of this compound, leading to the creation of novel chemical structures. These reactions have significance in synthetic chemistry for the development of new chemical entities (Kitchin & Stoodley, 1973).

Tropane Alkaloid Synthesis

The compound plays a role in the enantioselective construction of tropane alkaloids, which possess a wide range of biological activities. Research in this area is focused on developing stereocontrolled synthesis methods for these important molecules (Rodríguez et al., 2021).

Pharmaceutical Applications

It is also studied for potential pharmaceutical applications, particularly in areas related to opioid receptor-mediated conditions. This research encompasses the development of new drugs and treatment methods for various disorders (Coe, McHardy & Bashore, 1983).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid formation of dust and aerosols .

Future Directions

The synthesis and study of “3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride” and related compounds are likely to continue due to their interesting biological activities . The development of more efficient and selective synthesis methods is a potential area of future research .

Properties

IUPAC Name

3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-6(4-10)7-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWXCEJCYBWYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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